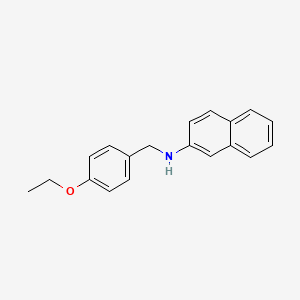
N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, also known as Compound X, is a novel chemical compound that has gained significant attention in scientific research. It belongs to the class of indenylpiperidine derivatives and has shown promising results in various fields of research.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X is not fully understood. However, it is believed to act on the central nervous system by modulating dopamine receptors. It has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X has been found to induce apoptosis in cancer cells, suggesting its potential as an antitumor agent.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to induce cell death in cancer cells and inhibit tumor growth in animal models. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X has been shown to improve cognitive function and motor performance in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X in lab experiments is its high purity and yield. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that the mechanism of action is not fully understood, which may make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X in animal models and clinical trials. Another area of interest is its potential as an antitumor agent. Research is needed to determine the optimal dosage and administration route for N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X in cancer treatment. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X and its effects on various physiological systems.
Synthesis Methods
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X involves the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with piperidine and 2-thiophenecarboxylic acid to form N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X. The yield of the synthesis method is high, and the purity of the compound is also excellent.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X has shown potential in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its effects on the central nervous system, including its ability to modulate dopamine receptors and its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's.
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c23-19(21-17-7-6-14-3-1-4-16(14)13-17)15-8-10-22(11-9-15)20(24)18-5-2-12-25-18/h2,5-7,12-13,15H,1,3-4,8-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMLXCZVJHSXAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3CCN(CC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-acetylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5881661.png)
![1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5881666.png)

![methyl [5-(2-thienyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5881689.png)
![methyl 4-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5881698.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5881717.png)
![1-[2-(2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5881724.png)

![8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5881743.png)
